4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate
Description
4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate is a coumarin-derived ester featuring a 2H-chromen-2-one core substituted at three positions:
- Position 4: A butyl group (C₄H₉), enhancing lipophilicity.
- Position 8: A methyl group (CH₃), contributing to steric and electronic modulation.
- Position 7: A 3-methoxybenzoate ester (C₈H₇O₃), providing a polar aromatic moiety.
The compound’s molecular formula is C₂₂H₂₄O₅, with a molecular weight of 368.43 g/mol (estimated).
Properties
Molecular Formula |
C22H22O5 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(4-butyl-8-methyl-2-oxochromen-7-yl) 3-methoxybenzoate |
InChI |
InChI=1S/C22H22O5/c1-4-5-7-15-13-20(23)27-21-14(2)19(11-10-18(15)21)26-22(24)16-8-6-9-17(12-16)25-3/h6,8-13H,4-5,7H2,1-3H3 |
InChI Key |
XVSGVTSEFIJIAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate typically involves the esterification of 4-butyl-8-methyl-2-oxo-2H-chromen-7-ol with 3-methoxybenzoic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Coumarin-Based 3-Methoxybenzoates
The following compounds share key structural motifs with the target molecule, differing primarily in substituents and ester groups:
Key Observations:
Substituent Effects on Lipophilicity :
- The 4-butyl group in the target compound increases lipophilicity compared to smaller substituents (e.g., methyl or methoxy groups) in analogues. This may enhance membrane permeability in biological systems.
- The 3,4,5-trimethoxybenzoate group in CAS 858748-99-9 introduces additional methoxy groups, likely improving solubility in polar solvents but increasing steric bulk .
Methoxy positioning on the benzoate (e.g., 3-methoxy vs. 3,4,5-trimethoxy) influences electron distribution, affecting reactivity in ester hydrolysis or coordination chemistry .
Thermal and Spectroscopic Behavior
While direct thermal data for the target compound are unavailable, studies on lanthanide 3-methoxybenzoates () suggest:
- Thermal Stability : Carboxylate esters like 3-methoxybenzoate typically decompose between 200–400°C, with stability influenced by substituents. The butyl group may delay decomposition compared to shorter alkyl chains.
- Infrared Spectroscopy: The antisymmetric (νₐₛ) and symmetric (νₛ) COO⁻ stretching frequencies in 3-methoxybenzoate ligands (1568 cm⁻¹ and 1400 cm⁻¹, respectively) indicate bidentate coordination in metal complexes . In non-metallic esters like the target compound, these bands would shift due to esterification.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
